molecular formula C17H14ClN3O2S2 B2412831 4-amino-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946294-49-1

4-amino-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No. B2412831
M. Wt: 391.89
InChI Key: FZZCMEQZWIEOBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl rings, the thiazole ring, and the various substituents. The exact synthetic route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, flanked by phenyl rings. The various substituents would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present. For example, the amino group could participate in acid-base reactions, the thioxo group could undergo redox reactions, and the phenyl rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and other properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it showed promise as a drug, further studies might focus on optimizing its structure for better efficacy, lower toxicity, or improved pharmacokinetic properties .

properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S2/c1-23-13-5-3-2-4-12(13)20-16(22)14-15(19)21(17(24)25-14)11-8-6-10(18)7-9-11/h2-9H,19H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZCMEQZWIEOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

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